molecular formula C7H9N3OS B2911259 N-(3-hydroxyphenyl)hydrazinecarbothioamide CAS No. 68372-09-8

N-(3-hydroxyphenyl)hydrazinecarbothioamide

Cat. No.: B2911259
CAS No.: 68372-09-8
M. Wt: 183.23
InChI Key: VNEYQLHWUKJYLQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazine group (-NH-NH2) and a thioamide group (-CS-NH2) attached to a phenyl ring substituted with a hydroxyl group (-OH) at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(3-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a hydroxyl group.

    N-(3-nitrophenyl)hydrazinecarbothioamide: Features a nitro group in place of the hydroxyl group.

Uniqueness

N-(3-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility and interaction with biological targets.

Biological Activity

N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Characterization

This compound is synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazinecarbothioamide. The resulting compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, which confirm the presence of functional groups such as hydrazone and thioamide moieties.

Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. A study focused on the lead optimization of compounds similar to this compound demonstrated potent activity against HER-2 overexpressed breast cancer cell lines (SKBr-3). Specifically, the compound showed an IC50 value of 17.44 µM, which was more effective than the standard drug 5-fluorouracil (IC50 = 38.58 µM) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSKBr-317.44 ± 0.01Induces apoptosis via DNA degradation
Standard (5-FU)SKBr-338.58 ± 0.04DNA synthesis inhibition

The mechanism by which this compound exerts its anticancer effects includes inducing apoptosis and inhibiting cellular proliferation, as evidenced by increased apoptotic populations in treated cells .

Antioxidant Activity

Another aspect of biological activity is the antioxidant potential of this compound. Studies have shown that hydrazinecarbothioamides can inhibit free radical formation, suggesting a protective role against oxidative stress. For instance, specific derivatives demonstrated IC50 values for DPPH radical scavenging activity ranging from 39.39 µM to 42.32 µM, indicating a stronger antioxidant capacity compared to traditional antioxidants like BHA and AA .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenolic and hydrazone structures significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish anticancer efficacy. Compounds with electron-donating groups tend to exhibit increased activity due to improved interactions with biological targets .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groups (e.g., -OH)Increased anticancer activity
Electron-withdrawing groups (e.g., -NO2)Decreased activity

Case Studies

Several case studies have investigated the biological activities of hydrazinecarbothioamides:

  • Breast Cancer Study : A comprehensive evaluation of various derivatives showed that compounds like this compound effectively inhibited ALDH+ cancer stem cells, suggesting their potential in targeting resistant cancer populations .
  • Antioxidant Evaluation : In vitro studies demonstrated that derivatives exhibited significant antioxidant properties, highlighting their potential role in preventing oxidative damage in cells .

Properties

IUPAC Name

1-amino-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEYQLHWUKJYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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